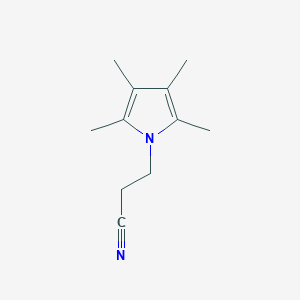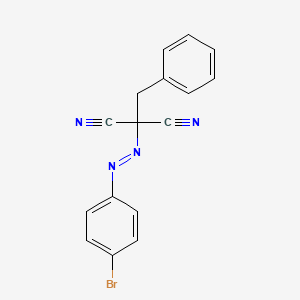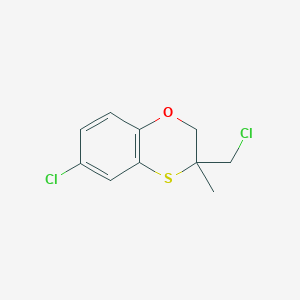
6-Chloro-3-(chloromethyl)-3-methyl-2,3-dihydro-1,4-benzoxathiine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-3-(chloromethyl)-3-methyl-2,3-dihydro-1,4-benzoxathiine is an organic compound that belongs to the class of benzoxathiines This compound is characterized by the presence of a benzene ring fused with an oxathiine ring, which contains both oxygen and sulfur atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-(chloromethyl)-3-methyl-2,3-dihydro-1,4-benzoxathiine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-chlorobenzyl chloride with sodium sulfide in the presence of a base, followed by cyclization with formaldehyde and hydrochloric acid. The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and high yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
6-Chloro-3-(chloromethyl)-3-methyl-2,3-dihydro-1,4-benzoxathiine undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can undergo oxidation to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the compound can lead to the formation of thiols or other reduced sulfur-containing derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines. The reactions are typically carried out in polar solvents such as ethanol or water.
Oxidation: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution: Products include various substituted benzoxathiines, depending on the nucleophile used.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include thiols and other reduced derivatives.
Wissenschaftliche Forschungsanwendungen
6-Chloro-3-(chloromethyl)-3-methyl-2,3-dihydro-1,4-benzoxathiine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 6-Chloro-3-(chloromethyl)-3-methyl-2,3-dihydro-1,4-benzoxathiine involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to the inhibition or activation of various biochemical processes. The presence of the chloromethyl group allows it to form covalent bonds with nucleophilic sites on target molecules, thereby exerting its effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Chloro-3-methyluracil: Another chlorinated compound with potential biological activities.
6-Chloro-3-nitro-2-(phenylsulfonyl)methylimidazo[1,2-b]pyridazine:
Uniqueness
6-Chloro-3-(chloromethyl)-3-methyl-2,3-dihydro-1,4-benzoxathiine is unique due to its benzoxathiine ring structure, which imparts distinct chemical and biological properties. The combination of chlorine, methyl, and oxathiine groups makes it a versatile compound for various applications .
Eigenschaften
CAS-Nummer |
65331-10-4 |
|---|---|
Molekularformel |
C10H10Cl2OS |
Molekulargewicht |
249.16 g/mol |
IUPAC-Name |
6-chloro-3-(chloromethyl)-3-methyl-2H-1,4-benzoxathiine |
InChI |
InChI=1S/C10H10Cl2OS/c1-10(5-11)6-13-8-3-2-7(12)4-9(8)14-10/h2-4H,5-6H2,1H3 |
InChI-Schlüssel |
SOBDRWLNAWABGH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(COC2=C(S1)C=C(C=C2)Cl)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,6-Bis{3-[methyl(phenyl)amino]prop-2-en-1-ylidene}cyclohexan-1-one](/img/structure/B14497682.png)
![Dimethyl 2-[(E)-(aminomethylidene)amino]but-2-enedioate](/img/structure/B14497690.png)
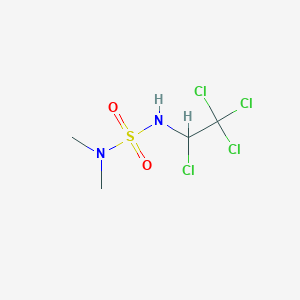

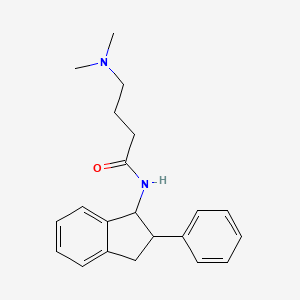
![1-[(But-3-en-2-yl)oxy]-4-tert-butylbenzene](/img/structure/B14497738.png)
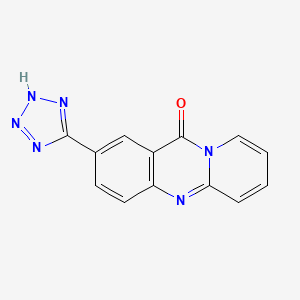

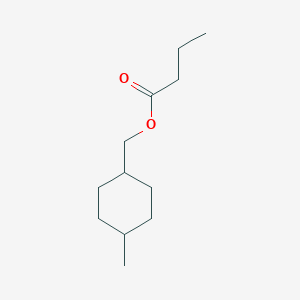
![2-{4-[(5-Chloropyridin-2-yl)oxy]phenoxy}propanenitrile](/img/structure/B14497761.png)
